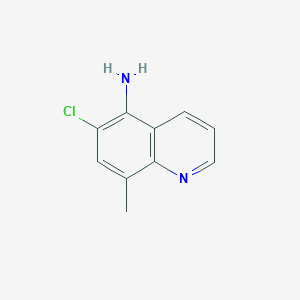

6-Chloro-8-methylquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRXXLJYPHYOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298867 | |

| Record name | 6-Chloro-8-methyl-5-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-37-7 | |

| Record name | 6-Chloro-8-methyl-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-methyl-5-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Chloro 8 Methylquinolin 5 Amine

Direct Synthesis Approaches to the Quinoline (B57606) Core

Direct synthesis methods involve constructing the bicyclic quinoline system from acyclic precursors in a manner that installs the desired substituents during the ring-forming process. These methods are often favored for their efficiency in building molecular complexity.

The formation of the quinoline ring is frequently accomplished through classic named reactions that condense anilines with α,β-unsaturated carbonyl compounds or their equivalents. nih.govacs.org Among the most established and versatile of these methods are the Skraup synthesis and the Doebner-Miller reaction. wikipedia.orgwikipedia.org

Skraup Synthesis: In its archetypal form, the Skraup reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) corresponding to the aniline used) to produce quinoline. wikipedia.org The reaction is known for being vigorous, though modifications, such as the inclusion of ferrous sulfate, can moderate its intensity. wikipedia.org The process begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. youtube.com This is followed by a conjugate addition of the aniline, cyclization, dehydration, and finally, oxidation to yield the aromatic quinoline ring. youtube.comnih.gov

Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used directly instead of generating them in situ from glycerol. nih.goviipseries.org This approach allows for the synthesis of a wider range of substituted quinolines, particularly those with substituents at the 2- and 4-positions. nih.govacs.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism involves the 1,4-addition of an aniline to the carbonyl compound, followed by a dehydrative ring closure and subsequent oxidation to furnish the quinoline product. acs.org

These cyclization strategies are powerful tools for creating the fundamental quinoline scaffold, with the final substitution pattern being dictated by the specific precursors used.

The utility of the Skraup and Doebner-Miller reactions lies in their applicability to substituted anilines and various carbonyl compounds, which allows for the synthesis of a diverse array of quinoline derivatives. The substituents on the starting aniline determine the substitution pattern on the benzene (B151609) portion of the quinoline ring, while the structure of the α,β-unsaturated carbonyl component dictates the substituents on the newly formed pyridine (B92270) ring.

For instance, using a substituted aniline in a Skraup reaction will result in a quinoline with the substituent at the corresponding position. Both electron-donating and electron-withdrawing groups on the aniline are generally tolerated, although electron-rich anilines may give slightly higher yields. researchgate.net Reaction conditions often require strong acids like sulfuric acid and heating. nih.gov Modern variations may employ alternative catalysts or energy sources, such as microwave irradiation or ionic liquids, to improve efficiency and yield. nih.gov

| Reaction Type | Aniline Component | Carbonyl Source | Typical Conditions | Resulting Substitution |

| Skraup Synthesis | Substituted Aniline | Glycerol | H₂SO₄, Oxidant (e.g., Nitrobenzene), Heat | Substituents on the benzenoid ring |

| Doebner-Miller | Substituted Aniline | α,β-Unsaturated Aldehyde/Ketone | Lewis or Brønsted Acid, Heat | Substituents on both rings |

To directly synthesize the 6-chloro-8-methylquinoline (B132775) core, a Skraup reaction employing 4-chloro-2-methylaniline (B164923) as the precursor is a highly effective strategy. In this specific application, the substituents on the aniline are positioned to yield the desired substitution pattern on the final quinoline product.

The reaction proceeds via the following key steps:

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein (prop-2-enal), an α,β-unsaturated aldehyde. nih.gov

Michael Addition: The amino group of 4-chloro-2-methylaniline acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate or Michael addition.

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring of the aniline. The cyclization occurs ortho to the amino group. Due to the presence of the methyl group at the 2-position of the aniline, the cyclization is directed to the 6-position, leading to the formation of the 8-methylquinoline (B175542) scaffold.

Dehydration and Oxidation: The cyclized intermediate is then dehydrated to form a dihydroquinoline. Subsequent oxidation, typically by an added oxidizing agent like nitrobenzene or arsenic acid, aromatizes the ring to yield the stable 6-chloro-8-methylquinoline. wikipedia.org

The positions of the chloro and methyl groups on the starting aniline are preserved on the benzenoid ring of the resulting quinoline, directly yielding a 6-chloro-8-methyl substitution pattern.

An alternative synthetic philosophy involves the formation of a simpler quinoline scaffold followed by the stepwise introduction of the required substituents. This approach relies on the principles of electrophilic aromatic substitution and other functionalization reactions, where regioselectivity is a critical consideration.

The regioselective chlorination of a pre-existing 8-methylquinoline scaffold is a potential route to 6-chloro-8-methylquinoline. The directing effects of the nitrogen atom and the methyl group on the quinoline ring influence the position of electrophilic attack. Direct chlorination can lead to a mixture of products. However, specific methodologies have been developed to achieve high regioselectivity.

One modern approach involves the metal-free halogenation of 8-substituted quinolines. rsc.org For example, using reagents like trichloroisocyanuric acid (TCCA), a safe and easy-to-handle solid, can facilitate regioselective chlorination. rsc.org The reaction conditions, including the solvent and any directing groups temporarily installed on the molecule, are crucial for controlling the position of chlorination. For instance, C5-halogenation has been achieved with high selectivity on quinolines bearing an 8-amido directing group. rsc.org Achieving chlorination specifically at the 6-position would require careful selection of reagents and conditions that favor substitution at that site, potentially exploiting the electronic and steric environment of the 8-methylquinoline substrate.

| Chlorinating Agent | Substrate Example | Typical Conditions | Selectivity Notes |

| Trichloroisocyanuric Acid (TCCA) | N-(Quinolin-8-yl)benzamide | Acetonitrile | C5-chlorination is favored with an 8-amido directing group. rsc.org |

| Vilsmeier Reagent (POCl₃/DMF) | Quinoline N-Oxides | Dichloromethane | C2-chlorination is typically observed. researchgate.net |

Similarly, one could envision synthesizing 6-chloro-8-methylquinoline by methylating a 6-chloroquinoline (B1265530) precursor. The introduction of a methyl group onto an aromatic ring can be accomplished through various methods, including Friedel-Crafts alkylation or more advanced C-H activation strategies.

However, classic Friedel-Crafts reactions on heterocyclic systems like quinoline can be problematic, often leading to low yields and lack of selectivity due to the deactivation of the ring by the nitrogen atom and potential complexation with the Lewis acid catalyst.

More contemporary methods, such as transition metal-catalyzed C-H functionalization, offer more precise control. For instance, rhodium(III)-catalyzed C-H activation has been used for the functionalization of 8-methylquinolines, although this is often directed to other positions. researchgate.net Developing a protocol for the selective methylation at the C-8 position of 6-chloroquinoline would require a directing group strategy or a catalyst system that specifically favors that position. Other methylation techniques might involve organometallic reagents or specific radical-based methods, but achieving high regioselectivity at the sterically hindered C-8 position remains a synthetic challenge. nih.govmdpi.commdpi.com

Introduction of Methyl and Chloro Substituents

Amination Reactions for Incorporating the C-5 Amine Functionality

The introduction of an amine group at the C-5 position of the 6-chloro-8-methylquinoline scaffold is a critical transformation, yielding the target compound 6-Chloro-8-methylquinolin-5-amine. This is primarily achieved through two major strategic pathways: nucleophilic aromatic substitution on a suitably functionalized quinoline ring and the reduction of a nitroquinoline precursor.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amino groups onto aromatic rings, particularly those activated by electron-withdrawing groups. In the context of quinoline chemistry, the electron-deficient nature of the pyridine ring facilitates such substitutions.

The direct displacement of a halogen or another suitable leaving group at the C-5 position of the quinoline ring by an amine nucleophile is a common SNAr approach. While the direct synthesis of this compound via this method is contingent on the availability of a precursor with a leaving group at C-5 (other than the target amine), the general principle is well-established in quinoline chemistry. For instance, the synthesis of 4-aminoquinolines frequently proceeds through the reaction of 4-chloroquinolines with various amines. frontiersin.org This reaction involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine, followed by the elimination of the chloride ion. frontiersin.org The reactivity of chloroquinolines towards nucleophilic substitution can be influenced by the position of the chlorine atom and the presence of other substituents on the ring. mdpi.com For example, in 2,4-dichloro-8-methylquinoline, hydrazination reveals that the presence of an ethylthio group at position-2 can activate the C-4 position for substitution, highlighting the role of substituents in modulating reactivity. mdpi.com

Table 1: Examples of SNAr Reactions in Quinoline Systems

| Precursor | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 4-Chloroquinolines | Various Amines | 4-Aminoquinolines | Conventional heating, K2CO3, acetonitrile, reflux frontiersin.org |

| 2,4-dichloro-quinazoline | Primary/Secondary Amines | 4-amino-2-chloroquinazoline | Various (e.g., reflux in 2-propanol) nih.govresearchgate.net |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-hydrazino-8-methylquinolin-2(1H)-one | Not specified mdpi.com |

| 4-alkoxy-6-chloro-5-nitropyrimidine | Primary Amines | 4,6-dialkylamino-5-nitropyrimidine | Mild conditions chemrxiv.org |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Derivatives

Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful alternative for C-H functionalization in electron-deficient aromatic systems, such as nitroquinolines. nih.gov This methodology allows for the formal substitution of a hydrogen atom with a nucleophile. The reaction proceeds via the addition of a carbanion, which contains a leaving group on its alpha-carbon, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govorganic-chemistry.org

The nitro group strongly activates the quinoline ring towards nucleophilic attack, directing the substitution primarily to the ortho and para positions. nih.govkuleuven.be Therefore, starting with 6-chloro-8-methyl-5-nitroquinoline (B1317075), a VNS reaction could potentially introduce a functionalized group at the C-5 position, which could then be converted to an amine. The VNS reaction can sometimes compete with traditional SNAr if a halogen is present in an activated position. nih.gov However, studies have shown that VNS often proceeds much faster than the substitution of a halogen. nih.gov For instance, the reaction of chloromethyl phenyl sulfone with 5-, 6-, and 8-nitroquinolines results in the substitution of a hydrogen atom ortho to the nitro group. kuleuven.be

Reduction of Nitroquinoline Precursors to Amines

The most common and direct route to synthesizing aminoquinolines is through the reduction of the corresponding nitroquinolines. This approach is widely used due to the accessibility of nitro-aromatic compounds via electrophilic nitration. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be accomplished using a variety of methods. acs.orgmdpi.com

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. google.comnih.gov

Commonly employed catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials like activated carbon (C). google.comosi.lv For example, 8-nitroquinoline can be reduced to 8-aminoquinoline (B160924) dihydrochloride in over 85% yield using a palladium catalyst in methanol, followed by treatment with HCl gas. google.com The efficiency of the hydrogenation can be influenced by the catalyst support, with oleophilic carbon black supports showing improved reaction rates and yields. google.com Another approach is transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous H₂. nih.gov This method is considered safer and can be performed with catalysts like Pd@Fe₃O₄ using donors such as tetrahydroxydiboron (THDB) in water. nih.govacs.org

Table 2: Catalytic Hydrogenation of Nitroquinolines

| Nitro-Substrate | Catalyst | Hydrogen Source | Solvent | Key Findings |

|---|---|---|---|---|

| 8-Nitroquinoline | Palladium | H₂ | Methanol | Yield of >85% for 8-aminoquinoline dihydrochloride. google.com |

| Nitroarenes | Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) | Water | Efficient conversion to anilines at 80°C in 1 hour. nih.govacs.org |

| Nitroquinolines | NiCeL@SiO₂-pellet-800 | H₂ (40 bar) | Methanol | Smoothly yields corresponding heterocyclic amines. nih.gov |

| 5,7-dinitro-8-oxyquinoline | 0.8% Pd/C | H₂ | Not specified | Chemoselective reduction of the ortho-nitro group. osi.lv |

Chemical Reduction Approaches

A wide array of chemical reagents can be used to reduce nitroquinolines to their corresponding amines. These methods offer alternatives to catalytic hydrogenation, particularly when certain functional groups in the molecule are sensitive to hydrogenation conditions.

Common chemical reducing agents include metals in acidic media (e.g., iron/HCl), although this can lead to difficulties in product isolation due to complex formation with the resulting aminoquinoline. google.com Other reagents such as stannous chloride and sodium hydrosulfite have been used, but can be expensive or result in poor yields. google.com

Alkali metal sulfides, like sodium sulfide (Na₂S), are effective for the chemoselective reduction of nitro groups, especially in molecules with multiple nitro groups. osi.lv For instance, the ortho-nitro group in 5,7-dinitro-8-oxyquinoline can be selectively reduced using Na₂S in a mixture of water and DMSO. osi.lv Another effective system is the use of copper(II) oxide (CuO) as a reusable reagent with hydrazine monohydrate as the hydrogen donor. This method has been shown to reduce 5-nitroquinoline to 5-aminoquinoline with 100% conversion and selectivity in just 10 minutes under mild conditions. acs.org The use of ammonium (B1175870) or alkali metal hydrogen sulfides in an aqueous alcohol medium at a controlled pH (8.0-9.5) has also been patented as an effective method for producing aminoquinolines from nitroquinolines. google.com

Multi-component Reactions (e.g., Mannich-type Reactions) for Aminomethylation of Quinoline Systems

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. royalsocietypublishing.org The Mannich reaction is a quintessential example of an MCR, involving the aminoalkylation of an acidic proton located on a substrate with formaldehyde and a primary or secondary amine. nih.govnih.gov The product, a β-amino-carbonyl compound, is known as a Mannich base. nih.gov This reaction is particularly valuable in medicinal chemistry for introducing aminomethyl groups, which can enhance the pharmacological properties of a molecule, such as improving water solubility and bioavailability. nih.gov

In the context of quinoline systems, particularly those bearing activating groups like a hydroxyl or an amino group, the Mannich reaction provides a direct route to C-C bond formation and functionalization of the quinoline core. nih.govnih.gov The reaction typically proceeds under mild conditions and utilizes simple, readily available reagents. nih.gov

Applicability to this compound Scaffold Modification

The structure of this compound features an amino group at the C-5 position, which is a strong activating group, and a methyl group at the C-8 position. The amino group electronically enriches the quinoline ring, making the ortho and para positions more susceptible to electrophilic substitution. In this specific scaffold, the C-7 position is ortho to the activating C-8 methyl group and the C-6 chloro substituent, while the C-5 amino group strongly activates the C-6 and potentially the C-4 positions. However, the most likely site for electrophilic attack in a Mannich reaction would be at the nitrogen of the C-5 amino group itself or potentially at the C-7 position if the ring's activation is sufficient to overcome the steric hindrance from the adjacent methyl group.

The classical Mannich reaction involves an acidic C-H bond. However, modifications of the Mannich reaction can utilize the N-H bonds of the primary amine at the C-5 position. This would lead to N-aminomethylation, forming a secondary amine derivative. The reaction would involve the in-situ formation of an Eschenmoser-type salt or a pre-formed iminium ion from formaldehyde and a secondary amine, which would then react with the primary amino group of the quinoline.

Alternatively, if the quinoline ring itself is to be functionalized, the reaction conditions would need to be tailored to favor C-alkylation. Based on studies of similar substituted quinolines, such as 8-hydroxyquinolines, the position adjacent to the activating group is typically where aminomethylation occurs. nih.gov For this compound, this would suggest potential, albeit challenging, functionalization at the C-7 position.

Scope and Limitations of Aminomethylation

The scope of the Mannich reaction for the aminomethylation of quinoline systems is broad, accommodating a wide variety of components.

Amine Component : A diverse range of primary and secondary amines, both aliphatic and aromatic, can be employed. nih.govnih.gov This variability allows for the introduction of numerous functionalities, tailoring the physicochemical properties of the final product.

Aldehyde Component : While formaldehyde is most commonly used for introducing the aminomethylene group, other aliphatic and aromatic aldehydes can also be utilized, leading to substituted aminoalkyl moieties. nih.gov

Substrate : The reaction is most effective on quinoline scaffolds that possess a strongly activating group, such as a hydroxyl or amino substituent, which enhances the nucleophilicity of the ring. nih.gov

Despite its versatility, the aminomethylation of quinolines has limitations:

Regioselectivity : A significant challenge is controlling the site of aminomethylation. In polysubstituted quinolines, multiple activated positions may compete, leading to a mixture of isomers that can be difficult to separate.

Steric Hindrance : Bulky substituents near the activated position can impede the approach of the electrophilic iminium ion, reducing reaction rates and yields. For the this compound scaffold, the methyl group at C-8 could sterically hinder substitution at the C-7 position.

Reaction Conditions : While often mild, the reaction can sometimes require harsh conditions or long reaction times, which may not be compatible with sensitive functional groups on the quinoline core or the amine reactant. mtak.hu

Side Reactions : The formation of bis-alkylated products or polymerization of formaldehyde can occur, complicating the purification process and lowering the yield of the desired product.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of advanced synthetic techniques has been driven by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. Methodologies such as microwave-assisted synthesis, transition-metal catalysis, and ultrasound-assisted synthesis offer significant advantages over traditional methods for preparing quinoline derivatives. rsc.orgias.ac.in

Microwave-Assisted Synthesis of Quinoline Amines

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govmdpi.com The heating is rapid and uniform, which can minimize the formation of side products. mdpi.com

For the synthesis of quinoline amines, microwave irradiation has been successfully applied to classical reactions like the Skraup synthesis. nih.gov For instance, the synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene saw a significant reduction in reaction time when switching from conventional heating to microwave irradiation, although the yield was not improved in this specific case. nih.gov This approach could be adapted for the synthesis of this compound by selecting appropriate precursors. Microwave-assisted multicomponent reactions have also been developed, offering a green and efficient pathway to complex quinoline structures. nih.gov

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

| Skraup synthesis of 7-amino-8-methylquinoline | Conventional | 4 hours | 30% | nih.gov |

| Skraup synthesis of 7-amino-8-methylquinoline | Microwave | 15 minutes | 25% | nih.gov |

| Four-component synthesis of tetrahydrobenzo[g]quinolones | Conventional | 4 hours | High | mdpi.com |

| Four-component synthesis of tetrahydrobenzo[g]quinolones | Microwave | 10 minutes | High | mdpi.com |

Transition-Metal Catalyzed C-N Bond Formation

Transition-metal catalysis is a powerful tool for forming C-N bonds, a key step in the synthesis of many aminoquinolines. acs.org These reactions are often more efficient and selective than traditional methods. nih.gov Catalysts based on palladium, copper, and iron are commonly employed for these transformations. ias.ac.in

Methods such as the Buchwald-Hartwig amination could be applied to synthesize this compound. This would involve the palladium-catalyzed cross-coupling of a suitably protected aminating agent (like ammonia or an ammonia equivalent) with a 5,6-dichloro-8-methylquinoline precursor. Conversely, an existing amino group on the quinoline scaffold can be used to direct C-H activation, allowing for further functionalization of the molecule. researchgate.net

Recent developments have focused on making these processes more economical and environmentally friendly by using more abundant and less toxic metals like iron and by employing molecular oxygen as the oxidant. ias.ac.in

| Catalyst System | Reaction Type | Application | Reference |

| Palladium/Phosphine Ligand | C-H Activation / N-Arylation | Selective synthesis of amino-quinoline derivatives | researchgate.net |

| Copper | Cascade C-N/C-C bond formation | Synthesis of substituted quinolines from anilines | ias.ac.in |

| Iron | Oxidative Coupling | Synthesis of substituted quinolines from N-alkyl anilines | ias.ac.in |

| Rhodium(III)/Iridium(III) | C-H Amination | Direct amidation of C(sp2)-H bonds | acs.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis employs acoustic cavitation to accelerate chemical reactions. royalsocietypublishing.org The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. researchgate.net This green chemistry approach offers several benefits, including shorter reaction times, improved yields, and often milder reaction conditions compared to conventional methods. rsc.orgmdpi.com

The synthesis of quinoline derivatives has been shown to be highly efficient under ultrasound irradiation. nih.gov For example, a one-pot, three-component reaction to synthesize 2-substituted quinolines in water was effectively promoted by ultrasound. researchgate.net This methodology significantly reduces energy consumption and the use of volatile organic solvents. rsc.org The application of ultrasound could be particularly beneficial for the multi-component synthesis or functionalization of the this compound scaffold, potentially leading to higher efficiency and a better environmental profile. royalsocietypublishing.org

| Reaction | Heating Method | Reaction Time | Yield Improvement (vs. Conventional) | Reference |

| Synthesis of hybrid quinoline-imidazole derivatives | Conventional | 300–480 minutes | - | rsc.org |

| Synthesis of hybrid quinoline-imidazole derivatives | Ultrasound | 16–20 minutes | 5–10% higher yields | rsc.org |

| Synthesis of piperidinyl-quinoline acylhydrazones | Ultrasound | 4–6 minutes | Excellent yields | mdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the target compound, this compound, and its synthetic intermediates are critical steps to ensure the final product's purity. Standard laboratory techniques such as extraction, crystallization, and chromatography are employed, tailored to the specific properties of each compound in the synthetic sequence.

A proposed synthetic pathway to this compound begins with the nitration of 4-chloro-2-methylaniline. This intermediate is then subjected to a Skraup or Doebner-von Miller reaction to construct the quinoline ring system, yielding a nitro-substituted quinoline. The final step involves the reduction of the nitro group to the desired amine.

Purification of Intermediates:

The initial intermediate, 4-chloro-2-methyl-5-nitroaniline, is typically purified by recrystallization . Following the synthesis, the crude product is dissolved in a suitable hot solvent, such as ethanol or a mixture of ethanol and water. Upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. The crystals are then collected by filtration, washed with a cold solvent, and dried.

The subsequent intermediate, 6-chloro-8-methyl-5-nitroquinoline, formed via the Skraup reaction, often requires column chromatography for purification. The crude reaction mixture is adsorbed onto a solid support, typically silica gel, and placed on top of a column packed with the same stationary phase. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure nitroquinoline derivative. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Purification of the Final Product:

The final product, this compound, is obtained after the reduction of the corresponding nitro compound. Purification of this amine can be achieved through several methods:

Acid-Base Extraction: As an amine, the final product is basic and can be separated from non-basic impurities by extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute hydrochloric acid). The amine partitions into the aqueous layer as its protonated salt. The aqueous layer is then separated, and the pH is adjusted to be basic (e.g., with sodium hydroxide solution), which precipitates the free amine. The purified amine can then be extracted back into an organic solvent, which is subsequently dried and evaporated to yield the pure product.

Crystallization: Similar to the intermediates, the final product can be purified by recrystallization from an appropriate solvent system. The choice of solvent is determined by the solubility of the compound at different temperatures.

Column Chromatography: If the product contains impurities with similar polarity, column chromatography may be necessary. The conditions (stationary phase and eluent) would be optimized to achieve the best separation.

The purity of the intermediates and the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is an interactive data table summarizing the purification techniques for the compounds in the proposed synthetic pathway.

| Compound Name | Synthetic Step | Primary Purification Technique | Secondary Purification Technique |

| 4-Chloro-2-methyl-5-nitroaniline | Nitration | Recrystallization | - |

| 6-Chloro-8-methyl-5-nitroquinoline | Skraup Reaction | Column Chromatography | Recrystallization |

| This compound | Reduction | Acid-Base Extraction | Crystallization |

Detailed Research Findings:

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental or theoretical spectroscopic data for the chemical compound this compound. Despite extensive queries for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectra specific to this molecule, no detailed research findings or data tables could be retrieved.

The search for advanced spectroscopic characterization, including detailed analysis of chemical shifts, coupling constants, multiplicities, carbon environments, and vibrational modes, did not yield any results for the specified compound. Information on related but structurally distinct molecules, such as 6-chloroquinoline and 8-methylquinoline, is available but does not provide the specific data required for an analysis of this compound.

Similarly, searches for two-dimensional NMR techniques (COSY, HSQC, HMBC) and vibrational spectroscopy (FT-IR and FT-Raman) specific to this compound were unsuccessful in locating any relevant spectra or detailed analyses.

Consequently, the requested article with detailed sections on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like 6-Chloro-8-methylquinolin-5-amine, the spectrum is expected to be influenced by the quinoline (B57606) core and the electronic effects of its substituents: the chloro, methyl, and amino groups.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound would likely exhibit multiple absorption bands, characteristic of π → π* and n → π* transitions. The quinoline ring system itself has characteristic absorptions, which are modified by the auxochromic amino group and the chloro and methyl substituents. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The molar absorptivity (ε), a measure of the probability of the electronic transition, would be high for the π → π* transitions.

Without experimental data, a hypothetical data table for the expected UV-Vis absorption is presented below, based on typical values for similar aromatic amines.

| Expected Transition Type | Hypothetical Wavelength (λmax, nm) | **Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) ** |

| π → π* (Quinoline ring) | ~280-320 | High |

| n → π* (Amino group) | ~350-400 | Low to Moderate |

| π → π* (Charge transfer) | ~240-260 | High |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption maxima. For this compound, changing the solvent from non-polar to polar would likely induce shifts in its UV-Vis spectrum. The n → π* transition is expected to undergo a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons of the amino group through hydrogen bonding. Conversely, the π → π* transitions may show a bathochromic shift in polar solvents due to the stabilization of the more polar excited state.

A summary of expected solvent effects is provided in the following table:

| Solvent Polarity | Expected Effect on n → π Transition | Expected Effect on π → π Transition |

| Increasing Polarity | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

Fragmentation Patterns and Structural Information

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be characteristic.

Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): leading to an [M-15]⁺ fragment.

Loss of a chlorine atom (•Cl): resulting in an [M-35]⁺ fragment.

Loss of hydrogen cyanide (HCN): from the quinoline ring, a common fragmentation for nitrogen-containing heterocycles, leading to an [M-27]⁺ fragment.

Cleavage of the amino group: which could lead to various smaller fragments.

A hypothetical fragmentation table is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 192/194 | [C₁₀H₉ClN₂]⁺ | Molecular ion peak with isotopic pattern |

| 177/179 | [C₉H₆ClN₂]⁺ | Loss of a methyl radical |

| 157 | [C₁₀H₉N₂]⁺ | Loss of a chlorine atom |

| 165/167 | [C₉H₈ClN]⁺ | Loss of HCN |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound (C₁₀H₉³⁵ClN₂) is 192.0454. HRMS would be able to confirm this with high accuracy (typically to within a few parts per million), distinguishing it from other compounds with the same nominal mass.

| Ion Formula | Theoretical Exact Mass (m/z) | Technique |

| [C₁₀H₉³⁵ClN₂ + H]⁺ | 193.0527 | HRMS (e.g., ESI-TOF) |

| [C₁₀H₉³⁷ClN₂ + H]⁺ | 195.0498 | HRMS (e.g., ESI-TOF) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.

The data obtained would include:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Providing definitive information about the molecular geometry.

Intermolecular interactions: Revealing details about hydrogen bonding and π-π stacking interactions in the solid state.

A hypothetical table summarizing potential crystallographic data is shown below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | ~8-12 |

| b (Å) | ~6-10 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~1000-1500 |

| Z (molecules per unit cell) | 4 |

Crystal System and Space Group Analysis

A comprehensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), yielded no specific entry for this compound (CAS 50358-37-7). Consequently, crucial crystallographic parameters are not available.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

Intermolecular and Intramolecular Interactions

Without a determined crystal structure, a definitive analysis of the intermolecular and intramolecular forces that govern the molecular packing of this compound in the solid state is not possible. Such interactions, which include hydrogen bonding between the amine group and the quinoline nitrogen or chloride, as well as potential π-stacking of the aromatic quinoline rings, are fundamental to understanding the compound's physical properties. However, in the absence of experimental data, any discussion of these interactions would be purely speculative.

Table 2: Potential Interactions in this compound

| Interaction Type | Donor/Acceptor Details | Distance/Angle |

|---|---|---|

| Hydrogen Bonding | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-to-large-sized molecules with a high degree of accuracy. DFT studies on substituted quinolines, such as 6-chloroquinoline (B1265530), provide a robust framework for understanding the title compound. researchgate.netdergipark.org.tr The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable method for these calculations. dergipark.org.tr

Optimized Molecular Geometries and Conformational Analysis

The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For quinoline (B57606) systems, the quinoline ring is essentially planar. researchgate.net In a study on 6-chloroquinoline (6CQ), the optimized geometric parameters were found to be in good agreement with experimental data for related molecules. dergipark.org.tr The C-H bond lengths in 6CQ were calculated to have an average value of 1.084 Å. dergipark.org.tr The introduction of methyl and amino groups to the 6-chloroquinoline core to form 6-Chloro-8-methylquinolin-5-amine would be expected to cause minor distortions in the planarity of the quinoline ring and specific changes in local bond lengths and angles, particularly around the C5, C8, and adjacent atoms.

Table 1: Selected Optimized Geometrical Parameters for the Related Compound 6-Chloroquinoline (6CQ) Data calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.371 | N-C1-C6 | 122.5 |

| C5-C10 | 1.411 | C4-C10-C5 | 118.4 |

| C6-Cl | 1.745 | C5-C6-Cl | 119.7 |

| C9-N | 1.378 | C7-C6-Cl | 119.2 |

| Source: Adapted from DFT calculations on 6-chloroquinoline. dergipark.org.tr |

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis is used to predict infrared (IR) and Raman spectra, which serve as molecular fingerprints. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging. For aromatic compounds, C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range. dergipark.org.tr In studies of 8-chloroquinoline, C-Cl stretching modes were identified as strong bands in the IR and Raman spectra. acarindex.com For this compound, one would expect to find characteristic vibrational modes corresponding to the N-H stretches of the amino group (typically 3300-3500 cm⁻¹), C-H stretches of the methyl group (around 2850-2960 cm⁻¹), and the C-Cl stretch (in the 505-760 cm⁻¹ region). dergipark.org.tr These theoretical spectra are crucial for interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Wavenumbers for Key Modes in Substituted Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Context |

| Aromatic C-H Stretch | 3010–3072 | 6-Chloroquinoline dergipark.org.tr |

| C-Cl Stretch | 651-675 | 8-Chloroquinoline acarindex.com |

| N-H Stretch (Amino) | 3300-3500 | General Amines |

| C-H Stretch (Methyl) | 2850-2960 | General Methylated Aromatics |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Table 3: Frontier Orbital Energies and Related Parameters Values are illustrative based on typical DFT calculations for substituted quinolines.

| Parameter | Description | Typical Value (eV) |

| E_HOMO | Highest Occupied Molecular Orbital Energy | ~ -6.0 to -7.0 |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 to -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 to 5.0 |

| Source: Conceptual values adapted from studies on related aromatic amines and quinolines. materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. aimspress.com The MEP surface plots different values of electrostatic potential onto the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. In studies of substituted quinolines, the nitrogen atom of the quinoline ring is consistently a site of high negative potential. dergipark.org.tr For this compound, the amino group would represent another significant region of negative potential, while the hydrogen atoms of the amino group and the aromatic ring would be areas of positive potential.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), and the electrophilicity index (ω). materialsciencejournal.orgresearchgate.net Hardness (η = (I-A)/2) measures resistance to change in electron distribution, while softness (S = 1/η) indicates a molecule's polarizability. materialsciencejournal.org The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These calculations help to quantify and pinpoint the reactive nature of different sites within the molecule, which is significantly influenced by the interplay of the chloro, methyl, and amino substituents. researchgate.net

Table 4: Global Reactivity Descriptors Conceptual values based on DFT principles.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Propensity to undergo charge transfer. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8 * η) | Electron-accepting capability. |

| Source: Definitions from computational chemistry literature. materialsciencejournal.orgresearchgate.net |

Molecular Dynamics (MD) Simulations

While DFT calculations are typically performed on single molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with a biological target. researchgate.net MD simulations can reveal information about a molecule's conformational flexibility, solvation effects, and intermolecular interactions. A combined DFT and MD study on 5-chloro-8-hydroxyquinoline (B194070) investigated its reactive properties and interactions, demonstrating how these simulations can predict the stability of the compound in different environments. researchgate.netdntb.gov.ua For this compound, MD simulations could be employed to understand how it interacts with water molecules, how it might bind to a receptor site, and to explore the dynamic stability of different conformations.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of a molecule dictates its physical and biological properties. For this compound, the primary source of conformational flexibility arises from the rotation around the C-N bond of the amine group and the C-C bond of the methyl group. Computational studies on substituted quinolines, often employing Density Functional Theory (DFT), can map the potential energy surface associated with these rotations.

The rotation of the amino group is of particular interest as its orientation relative to the quinoline ring can significantly influence the molecule's dipole moment and its ability to form intermolecular hydrogen bonds. Similarly, the rotation of the methyl group, while having a smaller impact, can affect the local steric environment. The dynamic behavior of these groups, including vibrational frequencies and rotational barriers, can be predicted through computational modeling. These studies help to identify the most stable conformers and the energy required to transition between them, providing a picture of the molecule's dynamic nature at room temperature. For instance, studies on similar quinoline derivatives have explored the energetic favorability of different conformer orientations. researchgate.net

Solvent Effects on Molecular Properties

The surrounding solvent environment can profoundly impact a molecule's properties, including its electronic structure and spectroscopic behavior. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on this compound. These calculations can predict how the molecule's dipole moment, electronic energy levels, and UV-Vis absorption spectra change in solvents of varying polarity. nih.govresearchgate.netnih.gov

For instance, a shift in the absorption maxima (solvatochromism) is often observed when moving from a nonpolar to a polar solvent. nih.gov This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. In the case of this compound, the presence of both a chloro and an amino group suggests that its electronic properties will be sensitive to the solvent environment. Theoretical studies on related amino- and chloro-substituted quinolines have demonstrated significant solvent-dependent shifts in their electronic spectra. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a chemist's-eye view of the electronic structure of a molecule. It partitions the complex molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts such as bonds, lone pairs, and core orbitals. This analysis offers deep insights into charge distribution and delocalization within the molecule. nih.gov

Hyperconjugative Interactions and Charge Delocalization

NBO analysis can quantify the stabilizing effects of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, key hyperconjugative interactions would include the delocalization of the nitrogen lone pair of the amino group into the π* antibonding orbitals of the quinoline ring. This interaction is crucial for understanding the electron-donating nature of the amino group and its influence on the aromatic system. nih.gov

Table 1: Representative Hyperconjugative Interaction Energies from NBO Analysis for a Substituted Quinoline System (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | 50.8 |

| π (C-C) | π* (C-C) | 20.5 |

| σ (C-H) | σ* (C-C) | 2.9 |

Note: This table is illustrative and based on typical values found in computational studies of substituted quinolines. E(2) represents the stabilization energy.

The delocalization of charge, particularly from the amino group and into the quinoline ring, can be visualized through the analysis of NBOs and the resulting natural population analysis (NPA) charges on each atom. This provides a detailed picture of the electron density distribution across the molecule. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.netnih.gov

For this compound, Density Functional Theory (DFT) can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts. tsijournals.comnih.govnih.govacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane), theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often improved by considering solvent effects and employing appropriate levels of theory and basis sets. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Quinoline (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Methyl) | 2.45 | C (Methyl) | 18.2 |

| H (Amino) | 5.60 | C5 | 145.3 |

| H7 | 7.20 | C6 | 128.9 |

| H2 | 8.50 | C7 | 125.1 |

| H3 | 7.50 | C8 | 135.8 |

| H4 | 8.80 | C4a | 148.5 |

Note: This table is for illustrative purposes and shows typical predicted chemical shifts for a substituted quinoline. Actual values for this compound would require specific calculations.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. uni-tuebingen.deyoutube.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The nature of the electronic transitions, such as π → π* or n → π*, can also be elucidated, providing a deeper understanding of the molecule's electronic structure and how it interacts with light. charge-transfer.pl

Non-Linear Optical (NLO) Properties Prediction

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of this compound, such as the first hyperpolarizability (β). researchgate.netresearchgate.net Quinoline derivatives are known to be good candidates for NLO materials due to the potential for significant intramolecular charge transfer from donor to acceptor groups through a π-conjugated system. mdpi.com

In this compound, the amino group acts as an electron donor and the chloro-substituted quinoline ring can act as an acceptor. DFT calculations can quantify the first hyperpolarizability, providing a theoretical measure of the molecule's NLO response. A large β value suggests that the molecule could be a promising candidate for NLO applications. researchgate.net

Tautomerism Studies (e.g., Azo-Hydrazone Tautomerism)

While this compound itself does not exhibit azo-hydrazone tautomerism, related quinoline systems can. For instance, if the amino group were part of an azo linkage, the potential for azo-hydrazone tautomerism would exist. nih.govnih.govresearchgate.netrsc.org Computational studies are crucial in determining the relative stabilities of the different tautomeric forms. nih.govacs.orgmdpi.com

By calculating the energies of the potential tautomers (e.g., the azo and hydrazone forms), it is possible to predict which form is more stable and therefore more likely to be observed experimentally. These calculations can also elucidate the electronic and structural differences between the tautomers. For aminoquinolines, prototropic tautomerism involving the ring nitrogen and the exocyclic amino group can also be a subject of computational investigation, revealing the relative stabilities of the imino and amino forms.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Amine Group

The primary amine at the C-5 position is a potent nucleophile, making it the primary site for reactions with various electrophiles. Its reactivity is central to the derivatization of the molecule.

The nitrogen atom of the 5-amino group readily participates in nucleophilic reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: This is a common transformation where the amine is treated with acylating agents like acid chlorides or anhydrides to form the corresponding amide. For instance, reaction with an agent such as 5-chloro-8-nitro-1-naphthoyl chloride would yield a sterically hindered amide. nih.gov This type of reaction is fundamental in peptide synthesis and for installing protecting groups on amines. nih.govresearchgate.net

Alkylation: The amine can be alkylated using alkyl halides. However, a significant challenge in the direct alkylation of primary amines with alkyl halides is the potential for over-alkylation. youtube.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. youtube.com Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.

Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the amine acts as the nucleophile attacking an electron-deficient aromatic ring bearing a suitable leaving group.

The Mannich reaction is a three-component condensation that forms a C-C bond by introducing an aminomethyl group to a compound with an active hydrogen. nih.govorganic-chemistry.org In the context of 6-Chloro-8-methylquinolin-5-amine, the active hydrogen would be at the C-7 position, activated by the adjacent amine group. The reaction involves an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org

While direct studies on this compound are not prevalent, the reactivity of analogous quinoline (B57606) systems provides a strong precedent. For example, 8-hydroxyquinolines and their chloro-substituted derivatives undergo aminomethylation at the C-7 position. nih.gov Similarly, 6-chloroquinoline-5,8-quinone reacts with paraformaldehyde and various amines to yield 7-substituted aminomethyl derivatives. researchgate.net The general mechanism involves the formation of an Eschenmoser-like salt (iminium ion) from the aldehyde and the secondary amine, which is then attacked by the electron-rich quinoline ring at the position ortho to the activating group. nih.govorganic-chemistry.org

Table 1: Examples of Mannich Reactions on Substituted Quinolines This table is based on analogous reactions and illustrates the expected products for this compound.

| Quinoline Substrate (Analogue) | Amine | Aldehyde | Product |

|---|---|---|---|

| 6-chloroquinoline-5,8-quinone | Piperidine | Paraformaldehyde | 6-chloro-7-(piperidin-1-ylmethyl)quinoline-5,8-dione researchgate.net |

| 6-chloroquinoline-5,8-quinone | Morpholine | Paraformaldehyde | 6-chloro-7-(morpholinomethyl)quinoline-5,8-dione researchgate.net |

| 5-chloro-8-hydroxyquinoline (B194070) | Diethylamine | Paraformaldehyde | 5-chloro-7-((diethylamino)methyl)quinolin-8-ol nih.gov |

| 5-chloro-8-hydroxyquinoline | Benzylamine | Paraformaldehyde | 7-((benzylamino)methyl)-5-chloroquinolin-8-ol nih.gov |

Reactions at the Quinoline Ring System

The quinoline core, being an electron-deficient heterocyclic system, influences the reactivity of its substituents. The chlorine atom at C-6 is particularly susceptible to nucleophilic attack.

The chloro group at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinoline nitrogen atom.

The C-6 position of the quinoline ring is a well-established site for nucleophilic displacement reactions. Studies on related chloro-substituted quinolines and other nitrogen heterocycles demonstrate that the halogen at this position can be readily displaced by a variety of nucleophiles. mdpi.com For example, nucleophiles such as amines, hydrazines, and alkoxides can effectively replace the chlorine atom. mdpi.comnih.govworktribe.com The reaction of 4,6-dichloropyrimidine (B16783) with amines to form N6-substituted derivatives serves as a pertinent example of this type of transformation on a nitrogen-containing heterocycle. nih.gov The presence of the activating quinoline nitrogen facilitates the formation of the intermediate Meisenheimer complex, which then expels the chloride ion to yield the substituted product.

Table 2: Potential Nucleophilic Substitution Reactions at the C-6 Position

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Aniline (B41778) | N6-phenyl-8-methylquinolin-5,6-diamine |

| Alkoxide | Sodium Methoxide | 6-methoxy-8-methylquinolin-5-amine |

| Hydrazine | Hydrazine Hydrate | 6-hydrazinyl-8-methylquinolin-5-amine |

| Thiol | Sodium Hydrosulfide | 5-amino-8-methylquinoline-6-thiol |

Nucleophilic Substitution Reactions of the Chloro Substituent

Regioselectivity Considerations

In polysubstituted heterocyclic systems, the site of nucleophilic attack is governed by the electronic environment of the ring. For chloro-substituted quinolines and related heterocycles like quinazolines, SNAr reactions exhibit high regioselectivity. nih.govmdpi.com The electron-withdrawing nitrogen atom exerts its strongest activating effect on the alpha (C-2, C-4) and gamma (C-6, C-8) positions.

In this compound, the chlorine is at an activated gamma position (C-6). The amine group at C-5 is a strong electron-donating group, which could potentially deactivate the ring towards nucleophilic attack. However, its activating effect is primarily directed to the ortho (C-6) and para (C-7, not applicable here) positions through resonance. This donation can stabilize the transition state for nucleophilic attack at C-6. The methyl group at C-8 has a weak electron-donating effect. The combined electronic influences and the inherent reactivity of the chloro-substituted quinoline system strongly favor nucleophilic substitution at the C-6 position over any other site on the ring. nih.govmdpi.com

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. arsdcollege.ac.in However, the presence of the strongly activating amino group at the C-5 position is expected to direct electrophiles to the benzene portion of the quinoline ring. In quinoline itself, electrophilic substitution, such as nitration and sulfonation, predominantly occurs at the C-5 and C-8 positions. arsdcollege.ac.in For this compound, the C-5 and C-8 positions are already substituted. The amino group at C-5 is a powerful activating group and ortho-, para-director. The methyl group at C-8 is also an activating group and an ortho-, para-director. The chloro group at C-6 is a deactivating group but an ortho-, para-director.

Considering the directing effects of the substituents, the most likely position for electrophilic attack is the C-7 position, which is ortho to the activating amino group and meta to the deactivating chloro group. However, steric hindrance from the adjacent C-8 methyl group could influence the regioselectivity.

Nitration: The nitration of quinoline derivatives typically requires strong acidic conditions. For instance, the nitration of 8-hydroxyquinoline (B1678124) with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitro- and 7-nitro-8-hydroxyquinolines. Given the activating nature of the amino group in this compound, nitration is anticipated to proceed under milder conditions than for unsubstituted quinoline.

Sulfonation: Sulfonation of quinoline with oleum (B3057394) at elevated temperatures primarily yields quinoline-8-sulfonic acid. For this compound, the reaction conditions would likely need to be carefully controlled to achieve selective sulfonation, again with the C-7 position being a probable site of substitution.

Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation at the Methyl)

The methyl group at the C-8 position of the quinoline ring is susceptible to various transformations, including oxidation and halogenation.

Oxidation: The oxidation of methylquinolines can lead to the corresponding carboxylic acids. For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. rsc.org Vanadium(IV) complexes have also been shown to be effective catalysts for the oxidation of methyl-substituted 8-hydroxyquinolines. mdpi.com The oxidation of the methyl group in this compound would likely yield 6-chloro-5-aminoquinoline-8-carboxylic acid under appropriate oxidizing conditions.

Halogenation at the Methyl Group: Benzylic halogenation of methylquinolines can be achieved using reagents like N-bromosuccinimide (NBS). Studies on the halogenation of 8-methylquinoline (B175542) have shown that the reaction can be directed to the methyl group. researchgate.net For instance, the reaction of 8-methylquinoline with NBS can lead to the formation of 8-(bromomethyl)quinoline. It is expected that this compound would undergo similar side-chain halogenation to produce 8-(halomethyl)-6-chloroquinolin-5-amine.

Cyclization and Annulation Reactions of the Quinoline Amine

The amino group at the C-5 position of this compound serves as a key functional handle for the construction of fused heterocyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems

The reaction of aminoquinolines with various reagents can lead to the formation of polycyclic heterocyclic compounds. For example, 5-aminoquinolines can react with dicarbonyl compounds or their equivalents to form fused pyridine (B92270) or pyrazine (B50134) rings. The synthesis of pyrazolo[4,3-c]quinoline derivatives has been achieved from 4-chloro-3-formylquinolines and hydrazines, demonstrating a pathway to construct fused five-membered rings. mdpi.com Similarly, it is conceivable that this compound could react with appropriate dicarbonyl compounds or their synthons to yield novel fused heterocyclic systems. For instance, reaction with a β-diketone could potentially lead to the formation of a fused pyridinone ring.

Synthesis of Benzoquinoline Amine Intermediates

Benzoquinoline amines are important intermediates in the synthesis of larger, more complex heterocyclic structures. mdpi.com The synthesis of benzo[c]quinoline derivatives can be achieved through a [3+2] dipolar cycloaddition reaction of in situ formed ylides from benzo[c]quinolinium salts. mdpi.com While not a direct transformation of this compound, this highlights a strategy where the quinoline nitrogen can be utilized to build fused systems. A more direct approach could involve the annulation of a new benzene ring onto the existing quinoline framework, potentially through reactions involving the amino and methyl groups.

Mechanistic Studies of Key Transformations

The mechanisms of the reactions involving this compound are generally analogous to those established for other substituted quinolines.

Proposed Reaction Mechanisms for Novel Syntheses

The formation of fused heterocyclic systems from this compound would likely follow established mechanistic pathways for quinoline annulation.

Combes Quinoline Synthesis Analogy: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. mdpi.com A plausible mechanism for the reaction of this compound with a β-diketone would involve the initial formation of an enamine intermediate, followed by intramolecular electrophilic attack of the protonated carbonyl group onto the electron-rich C-4 position of the quinoline ring. Subsequent dehydration would lead to the formation of the fused aromatic system.

Friedländer Synthesis Analogy: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netmdpi.comnih.gov If this compound were to be modified to introduce a carbonyl group at the C-4 position, it could then undergo a Friedländer-type condensation with a suitable methylene-containing compound to build a fused ring. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline derivative. researchgate.netmdpi.com

Data Table: Reactivity of this compound and Related Compounds

| Reaction Type | Reagents and Conditions (Analogous Reactions) | Expected Product from this compound | Reference |

| Nitration | Fuming HNO₃, conc. H₂SO₄ | 6-Chloro-8-methyl-7-nitroquinolin-5-amine | arsdcollege.ac.in |

| Sulfonation | Oleum, heat | This compound-7-sulfonic acid | arsdcollege.ac.in |

| Methyl Oxidation | SeO₂, dioxane/water, reflux | 6-Chloro-5-aminoquinoline-8-carboxylic acid | rsc.org |

| Methyl Halogenation | N-Bromosuccinimide (NBS) | 8-(Bromomethyl)-6-chloroquinolin-5-amine | researchgate.net |

| Cyclization | β-Diketone, acid catalyst | Fused pyridinone derivative | mdpi.com |

Computational Modeling of Reaction Pathways and Transition States for this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the computational modeling of reaction pathways and transition states for the compound This compound . While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating chemical reactivity and transformation mechanisms, it appears that this specific molecule has not yet been the subject of such detailed in-silico investigation.

Research in the field of computational chemistry often involves the use of DFT to model the geometries of reactants, products, and the high-energy transition states that connect them. These models allow for the calculation of activation energies, which are crucial for predicting the feasibility and kinetics of a given reaction pathway. For a substituted quinoline like This compound , potential reactions of interest would include electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and oxidation of the amino or methyl groups. However, without specific studies, any discussion of its reaction pathways remains speculative.

General principles of computational chemistry suggest how such a study might be approached. For instance, modeling an electrophilic substitution reaction would involve identifying the most likely sites for electrophilic attack by calculating the energies of the corresponding sigma-complex intermediates. nih.gov The transition state for such a reaction would be located along the reaction coordinate between the reactants and the sigma complex. Similarly, modeling a nucleophilic substitution reaction at the chlorine-bearing carbon would involve calculating the energy barrier for the formation of a Meisenheimer-like intermediate, which is characteristic of the SNAr mechanism. utexas.edulibretexts.org

While DFT studies have been performed on a variety of other quinoline derivatives to understand their synthesis, electronic properties, and potential reactivity, the data from these studies are not directly transferable to provide a detailed analysis of the reaction pathways and transition states for This compound . nih.govresearchgate.netrsc.org Such an analysis would require dedicated computational experiments that, to date, have not been published. Therefore, no data tables or detailed research findings on the computational modeling of its specific reaction pathways can be presented.

Structure Activity Relationship Sar Studies in Chemical Biology

Design Principles for Investigating Biological Activity

The exploration of 6-Chloro-8-methylquinolin-5-amine's therapeutic potential is guided by established principles of medicinal chemistry, focusing on systematic structural modifications and the analysis of substituent effects to optimize biological activity and selectivity.

Systematic Modification of the this compound Scaffold

The inherent reactivity of the this compound core allows for a variety of chemical transformations, making it an ideal candidate for the generation of compound libraries for biological screening. Researchers have employed several strategies to systematically modify this scaffold.

One common approach involves the derivatization of the 5-amino group. For instance, a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives were synthesized through the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-8-methylquinoline with various aliphatic and aromatic amines. nih.gov This strategy allows for the introduction of a wide range of substituents at the amine nitrogen, enabling the exploration of how different steric and electronic properties at this position affect biological activity.

Furthermore, the creation of hybrid molecules represents a sophisticated modification strategy. By linking the 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, with other pharmacologically active moieties like ciprofloxacin, researchers have developed hybrid compounds with enhanced antibacterial properties. mdpi.com This approach of molecular hybridization could be conceptually applied to the this compound scaffold to create novel agents with dual or synergistic modes of action.

Exploration of Substituent Effects on Molecular Interactions

For instance, in a study on quinolin-8-yl-nicotinamide analogs, it was observed that replacing a 5-methyl group with a 5-chloro substituent dramatically decreased cytotoxic potency. nih.gov This suggests that a chloro group at this position is detrimental to the compound's interaction with its anticancer target. Conversely, the introduction of a 6-chloro group in other analogs resulted in only a slight decrease in potency, indicating that the position of the chloro substituent is critical. nih.gov

The importance of the substituent's electronic nature is also evident. The synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, where the amino group is modified with various sulfonyl chlorides, led to derivatives with antibacterial activity. mdpi.com The electron-withdrawing sulfonyl groups would significantly alter the electronic distribution of the quinoline (B57606) ring, thereby influencing its interaction with bacterial targets.

Moreover, the steric bulk of substituents can play a crucial role. The synthesis of a series of N-substituted amine derivatives of 2-chloro-8-methylquinoline (B1592087) demonstrated that the nature of the amine (aliphatic vs. aromatic) and the substitution pattern on the aromatic ring significantly impacted their antidepressant and antifungal activities. nih.gov This highlights the importance of the size and shape of the substituent in achieving optimal interaction with the target protein or enzyme.

In Vitro Studies of Molecular Interactions and Cellular Pathways

The biological activity of derivatives of this compound is ultimately determined by their interactions with specific molecular targets and their ability to modulate cellular pathways. A range of in vitro studies have been conducted to elucidate these mechanisms.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of the quinoline scaffold have been investigated for their ability to inhibit various enzymes.

Coenzyme Q Inhibition: Quinoline derivatives, particularly quinolinequinones, have been synthesized and evaluated as inhibitors of coenzyme Q (CoQ), an essential component of the mitochondrial electron transport chain. acs.org While direct studies on this compound are not specified, the general principle of quinoline-based CoQ inhibition is well-established. CoQ plays a vital role in cellular respiration and energy production, and its inhibition can lead to cytotoxic effects, a desirable outcome in cancer therapy. nih.govmdpi.com The redox-active nature of the quinoline ring is thought to be crucial for this inhibitory activity.

PBP2a Docking: While specific docking studies for this compound with Penicillin-Binding Protein 2a (PBP2a) are not available in the provided context, the broader class of quinoline derivatives has been explored for antibacterial activity. PBP2a is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). Molecular docking studies are a computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. Such studies on quinoline derivatives against PBP2a would aim to understand how these compounds might inhibit the enzyme and overcome antibiotic resistance.